molecular formula C15H20N2O2 B1396985 3-(3,4-Dimethylphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one CAS No. 1353878-21-3

3-(3,4-Dimethylphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No.: B1396985
CAS No.: 1353878-21-3
M. Wt: 260.33 g/mol
InChI Key: STAAIWVSWVKDSQ-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one (CAS: 50786-09-9) is a spirocyclic compound featuring a 1-oxa-3,8-diazaspiro[4.5]decan-2-one core substituted with a 3,4-dimethylphenyl group at the 3-position.

Properties

IUPAC Name

3-(3,4-dimethylphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-11-3-4-13(9-12(11)2)17-10-15(19-14(17)18)5-7-16-8-6-15/h3-4,9,16H,5-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STAAIWVSWVKDSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC3(CCNCC3)OC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(3,4-Dimethylphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one involves multiple steps. One common method starts with 4-methoxycyclohexan-1-one as the raw material. The key intermediate, cis-8-methoxy-1,3-diazaspiro[4.5]decane-2,4-dione, is synthesized through catalytic hydrogenation, oxidation, and the Bucherer–Bergs reaction . The final product is obtained through a series of reactions including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation . Industrial production methods focus on optimizing these steps to achieve high yields and cost-effectiveness.

Chemical Reactions Analysis

3-(3,4-Dimethylphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(3,4-Dimethylphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one has several scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting acetyl-CoA carboxylase, an enzyme crucial for lipid biosynthesis in insects. This inhibition disrupts the production of essential lipids, leading to the death of the insect . The molecular targets and pathways involved are primarily related to the lipid metabolism pathways in insects.

Comparison with Similar Compounds

Structural Variations

The 1-oxa-3,8-diazaspiro[4.5]decan-2-one core serves as a versatile pharmacophore. Substitutions at the 3- and 8-positions significantly influence biological activity and physicochemical properties. Key analogs include:

Compound Name Substituents (3- and 8-positions) Key Structural Features
Target Compound 3-(3,4-Dimethylphenyl) Lipophilic aromatic group; methyl groups may enhance metabolic stability .
GSK682753A 3-(3,4-Dichlorophenyl)methyl; 8-(4-chlorophenyl)prop-2-enoyl Halogenated aryl groups for enhanced receptor binding and potency .
Fenspiride 8-(2-Phenylethyl) Phenethyl group linked to antitussive and anti-inflammatory activity .
8-Benzyl-4,4-dimethyl analog 8-Benzyl; 4,4-dimethyl Increased steric bulk; potential for improved selectivity .
3-Phenyl analog 3-Phenyl Simpler aromatic substitution; baseline activity studies .

Pharmacological Activity

  • GSK682753A : Acts as a high-potency inverse agonist of EBI2 (GPR183), inhibiting constitutive Gi signaling (IC₅₀ < 10 nM) without altering receptor expression. Its dichlorophenyl and chlorophenyl groups contribute to hydrophobic interactions with the receptor .
  • Fenspiride : Clinically used for respiratory diseases (e.g., asthma, bronchitis) due to anti-inflammatory and bronchodilatory effects. Its phenethyl substituent likely enhances membrane permeability .

Bioavailability and Selectivity

  • GSK682753A : High potency (nM range) and selectivity for EBI2 over related GPCRs, attributed to its halogenated substituents .
  • Fenspiride : Demonstrated oral bioavailability in humans, with plasma concentrations quantifiable via UPLC-MS/MS .
  • Target Compound : The 3,4-dimethylphenyl group may improve oral absorption compared to polar analogs, though in vivo studies are needed for confirmation .

Biological Activity

3-(3,4-Dimethylphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H20N2O2C_{15}H_{20}N_{2}O_{2}. The compound features a spirocyclic structure that may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₅H₂₀N₂O₂
Molecular Weight260.33 g/mol
CAS Number1353878-21-3
SMILESCC1=C(C=C(C=C1)N2CC3(CCNCC3)OC2=O)C

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against specific bacterial strains.
  • Cytotoxicity : Compounds in the same class have shown cytotoxic effects in cancer cell lines, indicating possible applications in oncology.
  • Neuroprotective Effects : Some derivatives have been reported to exhibit neuroprotective properties, which may be beneficial in treating neurodegenerative diseases.

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

  • Receptor Modulation : Interaction with neurotransmitter receptors could account for neuroprotective effects.
  • Enzyme Inhibition : Potential inhibition of enzymes related to inflammation and tumor growth has been suggested.

Study on Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer potential of a structurally similar compound. The results indicated that the compound induced apoptosis in breast cancer cells through the activation of caspase pathways, suggesting that this compound may share similar mechanisms .

Neuroprotective Properties

Another research effort focused on the neuroprotective effects of diazaspiro compounds. The findings revealed that these compounds could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests a promising avenue for further exploration regarding their use in neurodegenerative conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(3,4-Dimethylphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Reactant of Route 2
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3-(3,4-Dimethylphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

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